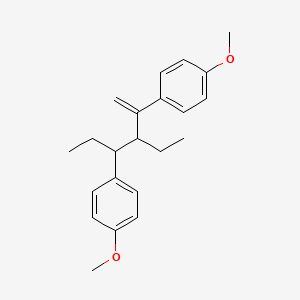

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-ethyl-4-(4-methoxyphenyl)hex-1-en-2-yl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-15,21-22H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVIJUQMZBIDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(CC)C(=C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747747 | |

| Record name | 1,1'-(3-Ethylhex-1-ene-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-88-4 | |

| Record name | Benzene, 1,1′-(1,2-diethyl-3-methylene-1,3-propanediyl)bis[4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(3-Ethylhex-1-ene-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene and Its Stereoisomers

Strategic Retrosynthesis of the 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Core Structure

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comlibretexts.org For this compound, several disconnections are plausible.

A primary disconnection strategy targets the C1=C2 double bond, a common approach for alkene synthesis. youtube.com This leads to a ketone precursor and a one-carbon Wittig-type reagent. This disconnection simplifies the molecule to 2,4-bis(p-methoxyphenyl)hexan-3-one.

Further disconnection of the hexanone intermediate can proceed in two main ways:

Disconnection of the C-C bonds adjacent to the carbonyl group: Breaking the C3-C4 bond suggests an enolate-based strategy, where an enolate derived from 1-(p-methoxyphenyl)propan-1-one reacts with a suitable electrophile like 1-(1-bromo-propyl)-4-methoxybenzene.

Disconnection involving the aryl groups: The C-aryl bonds at positions C2 and C4 can be disconnected, suggesting cross-coupling reactions to attach the p-methoxyphenyl rings to a core aliphatic skeleton. youtube.com

A 1,4-dicarbonyl relationship can be considered in some retrosynthetic pathways, which points toward synthetic strategies involving Michael additions or similar conjugate additions to construct the carbon backbone. youtube.comacs.org These disconnections form the basis for the forward synthetic strategies discussed below.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established methods can be employed to construct the target molecule.

The terminal methylene (B1212753) group (C1) is a prime target for olefination reactions. These reactions typically involve the coupling of a carbonyl compound with an organophosphorus or organosulfur reagent.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. wikipedia.orglumenlearning.comlibretexts.org The synthesis of this compound via the Wittig reaction would involve the reaction of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) with the precursor ketone, 2,4-bis(p-methoxyphenyl)hexan-3-one. masterorganicchemistry.com The ylide is typically generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. lumenlearning.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than Wittig ylides and the water-soluble phosphate (B84403) byproduct simplifies purification. alfa-chemistry.comconicet.gov.ar For this synthesis, a methylphosphonate (B1257008) would be deprotonated with a base such as sodium hydride to react with 2,4-bis(p-methoxyphenyl)hexan-3-one. The HWE reaction is particularly noted for its high E-selectivity in forming disubstituted alkenes, though this is not a factor for terminal alkene synthesis. wikipedia.orgnih.gov

Julia-Kocienski Olefination: This powerful method involves the reaction of a metalated heteroaryl sulfone with a carbonyl compound to form an alkene. organicreactions.orgwikipedia.orgoregonstate.edu It is renowned for its high E-selectivity and tolerance of various functional groups. organic-chemistry.orgnih.gov To form the target molecule, 1-phenyl-1H-tetrazol-5-yl (PT) methyl sulfone could be metalated with a base like potassium hexamethyldisilazide (KHMDS) and reacted with 2,4-bis(p-methoxyphenyl)hexan-3-one. organic-chemistry.org

| Reaction | Carbonyl Precursor | Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | 2,4-bis(p-methoxyphenyl)hexan-3-one | Methyltriphenylphosphonium bromide + n-BuLi | Widely used; formation of stable triphenylphosphine (B44618) oxide drives the reaction. lumenlearning.comlibretexts.org |

| Horner-Wadsworth-Emmons | 2,4-bis(p-methoxyphenyl)hexan-3-one | Dimethyl methylphosphonate + NaH | More reactive carbanion; easy byproduct removal. alfa-chemistry.comconicet.gov.ar |

| Julia-Kocienski Olefination | 2,4-bis(p-methoxyphenyl)hexan-3-one | PT-methyl sulfone + KHMDS | Excellent stereoselectivity for E-alkenes (less relevant here); mild conditions. organic-chemistry.orgorganic-chemistry.org |

The introduction of the two p-methoxyphenyl groups onto the hexene backbone is a critical part of the synthesis. Modern cross-coupling reactions are ideal for this purpose, offering efficient ways to form carbon-carbon bonds. chemistry.coachwikipedia.org

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. chemistry.coach A potential route could involve a dihalo-alkane which undergoes sequential Suzuki couplings with p-methoxyphenylboronic acid.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. chemistry.coach While less direct for this specific target, a precursor alkene could potentially be arylated.

Organocuprate Addition: A Gilman reagent, such as lithium di(p-methoxyphenyl)cuprate, could be used in a conjugate addition to an appropriate α,β-unsaturated ketone precursor to install one of the aryl groups.

These methods provide powerful tools for constructing the carbon skeleton of the molecule, often with high yields and functional group tolerance. nih.govorganic-chemistry.org

| Reaction Type | Aryl Source | Substrate Example | Catalyst/Reagent |

|---|---|---|---|

| Suzuki Coupling | p-Methoxyphenylboronic acid | 2,4-Dibromo-3-ethylhexane | Pd(PPh₃)₄, Base |

| Negishi Coupling | p-Methoxyphenylzinc chloride | 2,4-Dibromo-3-ethylhexane | Pd(PPh₃)₄ |

| Organocuprate Addition | Lithium di(p-methoxyphenyl)cuprate | Ethyl vinyl ketone | Stoichiometric Cuprate |

Stereoselective and Asymmetric Synthesis of this compound

The presence of a stereocenter at the C4 position necessitates the use of stereoselective or asymmetric synthetic methods to produce a single enantiomer of the target molecule.

A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. researchgate.net For the synthesis of this compound, a chiral auxiliary, such as one of Evans' oxazolidinones or a pseudoephenamine auxiliary, could be attached to a carboxylic acid precursor. researchgate.netnih.govharvard.edu

A plausible sequence involves:

Acylation of a chiral auxiliary with propanoic acid.

Diastereoselective alkylation of the resulting enolate with 1-(1-bromo-propyl)-4-methoxybenzene. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate. nih.gov

Removal of the auxiliary to yield an enantiomerically enriched carboxylic acid, which can then be converted to the precursor ketone and subsequently to the final product.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

A potential strategy for the asymmetric synthesis of the target molecule could involve an asymmetric conjugate addition. For example, the reaction of a p-methoxyphenyl-based organometallic reagent (e.g., a Grignard or organozinc reagent) to an α,β-unsaturated ketone like 1-(p-methoxyphenyl)hex-1-en-3-one could be catalyzed by a chiral transition metal complex (e.g., copper with a chiral phosphoramidite (B1245037) ligand). The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer of the C4 stereocenter. Such catalytic methods are at the forefront of modern organic synthesis for creating stereochemically complex molecules. nih.govyoutube.com

Diastereoselective Approaches to this compound

The creation of the two contiguous stereocenters in this compound necessitates a diastereoselective synthetic strategy. While specific literature on the diastereoselective synthesis of this exact compound is scarce, several established methodologies for the diastereoselective formation of carbon-carbon bonds in structurally similar molecules can be considered.

One potential strategy involves the diastereoselective addition of a nucleophile to a chiral carbonyl compound or imine. For instance, an analogous approach to the aza-Henry reaction, which has been used for the diastereo- and enantioselective synthesis of stilbene (B7821643) cis-diamines, could be adapted. nih.gov This would involve the addition of a nitromethane (B149229) derivative to an appropriately substituted imine, guided by a chiral catalyst to control the stereochemical outcome. Subsequent transformations of the resulting nitro group and the nitrogen moiety could lead to the desired carbon skeleton. The choice of catalyst and reaction conditions would be crucial in maximizing the diastereomeric ratio. nih.gov

Another powerful tool for controlling diastereoselectivity is the use of substrate-controlled reactions, where the existing stereochemistry of a starting material directs the formation of a new stereocenter. For example, a chiral precursor containing one of the stereocenters could be synthesized, and its inherent chirality utilized to direct the introduction of the second stereocenter.

Furthermore, cascade reactions, such as a cascade inter–intramolecular double Michael strategy, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While the target molecule is acyclic, the principles of stereocontrol demonstrated in such cascade reactions, often employing phase-transfer catalysis, could inspire the design of a diastereoselective synthesis for this compound. beilstein-journals.orgresearchgate.net This might involve the sequential conjugate addition to an α,β-unsaturated system.

The following table summarizes potential diastereoselective methods applicable to the synthesis of precursors for this compound, based on analogous reactions.

| Method | Description | Potential Application | Key Considerations |

| Chiral Catalyst-Controlled Addition | Use of a chiral catalyst to direct the addition of a nucleophile to a prochiral substrate. | Addition of an organometallic reagent corresponding to one of the aryl groups to a chiral α,β-unsaturated ketone or ester. | Catalyst selection, reaction temperature, and nature of the nucleophile. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. | Horner-Wadsworth-Emmons reaction of a chiral phosphonate (B1237965) with an appropriate aldehyde. | Design of the chiral substrate and choice of reaction conditions to maximize stereochemical induction. |

| Aza-Henry Reaction Analogue | Diastereoselective addition of a nitroalkane to an imine. | Could be used to form the C2-C3 bond with the desired relative stereochemistry. | Catalyst design and control over E/Z selectivity of the resulting alkene. |

Innovations in Green Chemistry for the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry, such as the use of safer solvents, renewable raw materials, and catalytic methods, are increasingly being applied to the synthesis of complex organic molecules.

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of stilbene-like structures, solvent-free conditions have been explored. researchgate.net For example, the Heck reaction, a palladium-catalyzed cross-coupling reaction that could be a key step in assembling the backbone of this compound, has been successfully performed under solvent-free conditions. researchgate.net This approach not only reduces environmental impact but can also lead to higher reaction rates and easier product isolation.

Aqueous synthesis is another cornerstone of green chemistry. The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental compatibility. While the organic substrates for the synthesis of this compound are likely to have low water solubility, the use of phase-transfer catalysts (PTCs) can overcome this limitation. researchgate.netresearchgate.net PTCs facilitate the transport of reactants between the aqueous and organic phases, enabling the reaction to proceed. For instance, the Horner-Wadsworth-Emmons reaction, a common method for alkene synthesis, has been successfully carried out in aqueous systems using PTCs. researchgate.net

The development of efficient and recyclable catalysts is a key area of research in green chemistry. For the synthesis of stilbenes and related compounds, significant progress has been made in developing sustainable catalytic systems, particularly for cross-coupling reactions like the Heck and Suzuki reactions. nih.govresearchgate.netuliege.be

Heterogeneous Catalysts:

A major focus has been on the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. nih.govresearchgate.netacs.org This allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing product contamination with metal residues. Palladium supported on various materials such as activated carbon (Pd/C), silica, and hydrotalcite has been shown to be effective for Heck reactions. nih.goviitm.ac.incapes.gov.brresearchgate.net For example, palladium(II) supported on hydrotalcite has been reported as an efficient and reusable catalyst for the Heck reaction between aryl halides and olefins. iitm.ac.in The use of magnetic nanoparticles as a support for palladium catalysts offers another innovative approach, allowing for catalyst separation using an external magnet. nih.gov

The following table provides examples of heterogeneous palladium catalysts that could be employed in the synthesis of this compound.

| Catalyst | Support Material | Potential Reaction | Advantages |

| Pd/C | Activated Carbon | Heck, Suzuki | Commercially available, high surface area. nih.gov |

| Pd-SBA-15 | Mesoporous Silica | Heck | High efficiency, highly dispersed palladium. rsc.org |

| Pd-Hydrotalcite | Anionic Clay | Heck | Reusable, active for aryl bromides and iodides. iitm.ac.in |

| Pd/Fe3O4 | Magnetic Nanoparticles | Heck | Easy magnetic separation and reuse. nih.gov |

Biogenic and Metal-Free Catalysts:

More recently, there has been a push towards even more sustainable catalytic systems. This includes the use of biogenically synthesized nanoparticles. For instance, palladium nanoparticles synthesized using papaya peel extract have been shown to be effective catalysts for Suzuki-Miyaura and Sonogashira coupling reactions under mild, green conditions. acs.org

Furthermore, metal-free catalytic systems are gaining attention. Visible-light-induced cross-coupling reactions using organic photosensitizers like eosin (B541160) Y have been developed for the synthesis of stilbene derivatives, completely avoiding the use of transition metals. rsc.org Such methods offer a promising avenue for the truly sustainable synthesis of complex molecules like this compound.

Mechanistic Investigations of Chemical Transformations Involving 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene

Reactivity of the 1-Hexene (B165129) Double Bond in 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

The terminal double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and coupling reactions.

Electrophilic addition to the 1-hexene moiety proceeds through a well-established two-step mechanism. libretexts.orgyoutube.com The initial step involves the attack of the double bond's π-electrons on an electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org This step is rate-determining. The second step is the rapid attack of a nucleophile (Nu-) on the carbocation to yield the final addition product. libretexts.org

The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of this compound, the addition of an electrophile like H+ to the terminal carbon (C1) results in a tertiary carbocation at C2. This carbocation is significantly stabilized by two factors:

Hyperconjugation: Interaction with adjacent C-H and C-C sigma bonds.

Resonance: Delocalization of the positive charge into the adjacent p-methoxyphenyl ring. The methoxy (B1213986) group's lone pairs provide powerful resonance stabilization.

This leads to a strong preference for the formation of the Markovnikov product, where the electrophile adds to C1 and the nucleophile adds to C2.

Table 1: Regioselectivity in Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

| H-Br | H+ | Br- | 3-Ethyl-2-bromo-2,4-bis(p-methoxyphenyl)hexane |

| H₂O / H⁺ | H+ | H₂O | 3-Ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol |

| Br₂ | Br⁺ (polarized) | Br⁻ | 1,2-Dibromo-3-ethyl-2,4-bis(p-methoxyphenyl)hexane |

| Hg(OAc)₂, H₂O; then NaBH₄ | Hg(OAc)⁺ | H₂O | 3-Ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, the 1-hexene double bond of this compound would act as the dienophile (the 2π component). The reaction rate and feasibility are influenced by both electronic and steric factors.

Electronics: The double bond is rendered electron-rich by the presence of the electron-donating p-methoxyphenyl group at the C2 position. This electronic nature favors reactions with electron-poor dienes. organic-chemistry.org

Sterics: The dienophile is sterically hindered by the ethyl group at C3 and the bulky p-methoxyphenyl group at C2. This steric congestion would likely impede the approach of a diene, potentially requiring high temperatures or pressures to facilitate the reaction, and may favor the formation of specific stereoisomers. researchgate.net

The reaction is concerted, meaning bond formation and breaking occur in a single step through a cyclic transition state. wikipedia.org

Table 2: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Expected Product |

| Tetracyanoethylene (TCNE) | This compound | A cyclohexene (B86901) derivative with four cyano groups and the complex substituent from the starting alkene. |

Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes. wikipedia.org As a terminal alkene, this compound could undergo self-metathesis to produce ethylene (B1197577) and a larger, symmetric internal alkene. More synthetically useful would be cross-metathesis with a different olefin partner, allowing for the construction of more complex molecular architectures.

Olefin cross-coupling, such as the Heck reaction, provides a method to form C-C bonds by coupling the alkene with an organohalide (R-X) in the presence of a palladium catalyst. nih.gov The standard Heck reaction would couple the terminal alkene with an aryl or vinyl halide, typically at the less substituted carbon (C1), leading to a new, more substituted alkene. The reductive Heck reaction is a variant that results in the hydroarylation of the double bond. nih.gov

Table 3: Potential Metathesis and Cross-Coupling Reactions

| Reaction Type | Catalyst System | Partner | Potential Outcome |

| Self-Metathesis | Grubbs Catalyst | None | 5,6-bis(p-methoxyphenyl)-4,7-diethyl-5-decene + Ethylene |

| Cross-Metathesis | Grubbs Catalyst | Styrene (B11656) | Mixture of products including 1,4-bis(p-methoxyphenyl)-3-ethyl-1-phenyl-1-pentene |

| Heck Coupling | Pd(OAc)₂, PPh₃, Base | Iodobenzene | 1,1-diphenyl derivative (after isomerization) |

Transformations Involving the p-Methoxyphenyl Moieties

The two p-methoxyphenyl groups are classic examples of activated aromatic rings, prone to electrophilic substitution. They can also be functionalized to participate in metal-catalyzed cross-coupling reactions.

The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org This is due to its ability to donate electron density to the ring via resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com Since the para position is already occupied by the hexene-derived substituent, electrophilic attack will be directed to the two equivalent ortho positions.

The mechanism involves two principal steps:

Attack by the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized arenium ion. byjus.com

Deprotonation of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product (Substitution on one ring) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at the position ortho to the methoxy group with a nitro group. |

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at the position ortho to the methoxy group with a bromine atom. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | Substitution at the position ortho to the methoxy group with an acetyl group. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. magtech.com.cnlibretexts.org To make the p-methoxyphenyl moieties of the title compound reactive in these transformations, they must first be converted into an electrophilic partner, typically an aryl halide or triflate. For example, bromination via EAS (as described in 3.2.1) would yield an aryl bromide suitable for cross-coupling.

A representative example is the Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound. libretexts.org The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Table 5: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Aryl Halide Substrate | Boronic Acid Partner | Catalyst System | Predicted Product |

| Bromo-derivative of the title compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl group replaces the bromine atom on the aromatic ring. |

| Bromo-derivative of the title compound | Vinylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Vinyl group replaces the bromine atom on the aromatic ring. |

Modifications and Derivatizations of the Methoxy Groups

The two p-methoxy groups on the phenyl rings of this compound are key sites for chemical modification. Derivatization of these groups can alter the compound's electronic properties, solubility, and biological activity. Common modifications involve the cleavage of the methyl ether to yield the corresponding phenols, which can then be further functionalized.

Demethylation Reactions:

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. For a molecule like this compound, this would typically involve reagents that can effect ether cleavage without significantly altering the rest of the molecule.

Boron Tribromide (BBr₃): This is a powerful and often-used reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Thiols: Reagents such as 2-(diethylamino)ethanethiol (B140849) can be used for the deprotection of aromatic methyl ethers, offering the advantage of an essentially odorless workup as the byproducts are water-soluble.

Oxidative Deprotection: Oxidative methods can also be employed. For instance, a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant can achieve the deprotection of p-methoxybenzyl ethers.

The selective mono-demethylation versus di-demethylation would depend on the stoichiometry of the reagent used and the reaction conditions. The resulting phenolic derivatives are valuable intermediates for further functionalization.

Further Derivatization of Phenolic Hydroxyl Groups:

Once the phenolic derivatives are obtained, the hydroxyl groups can be converted into a variety of other functional groups, such as esters or ethers. These derivatizations are often employed to enhance the analytical detection of estrogenic compounds or to modify their biological properties. For instance, derivatization with reagents like 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) followed by quaternization has been used to improve the sensitivity of detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for other estrogens. nih.govresearchgate.net

| Modification Type | Reagent/Method | Product Functional Group | Potential Application |

| Demethylation | Boron Tribromide (BBr₃) | Phenol (B47542) | Intermediate for further functionalization |

| Demethylation | 2-(diethylamino)ethanethiol | Phenol | Green chemistry approach to deprotection |

| Oxidative Deprotection | Nitroxyl radical/PIFA | Phenol/Carbonyl | Alternative deprotection strategy |

| Esterification | Acyl Halide/Anhydride | Ester | Prodrug synthesis, modification of properties |

| Etherification | Alkyl Halide | Ether | Modification of lipophilicity |

| Silylation | Trimethylsilylating agents | Silyl Ether | GC/MS analysis |

Rearrangement Reactions and Isomerizations of this compound

The structural backbone of this compound, featuring a substituted hexene chain and two phenyl rings, allows for various rearrangement and isomerization reactions. These transformations can lead to a diverse array of structurally related compounds.

Isomerization of the Alkene:

The terminal double bond in this compound can undergo isomerization to form more thermodynamically stable internal alkenes. This process is often catalyzed by transition metals or acids. For example, non-steroidal estrogens are known to undergo facile geometric isomerization. nih.gov The presence of the two p-methoxyphenyl groups can influence the stereochemical outcome of these reactions.

Metal-Catalyzed Isomerization: Catalysts based on rhodium, cobalt, or palladium are known to efficiently catalyze the migration of double bonds in alkenes. These reactions typically proceed through the formation of metal-hydride species and subsequent insertion and β-hydride elimination steps.

Acid-Catalyzed Isomerization: Protic or Lewis acids can promote the isomerization of alkenes via carbocationic intermediates. The stability of the potential carbocationic intermediates in this compound would dictate the major isomerization products.

Skeletal Rearrangements:

More profound structural changes can occur through skeletal rearrangements, which involve the migration of carbon or aryl groups. Such rearrangements are often observed in related stilbene (B7821643) and triarylethylene systems, particularly under acidic or photochemical conditions.

Pinacol-type Rearrangements: If the double bond were to be dihydroxylated, the resulting diol could undergo an acid-catalyzed pinacol-type rearrangement, leading to a ketone with a rearranged carbon skeleton.

Fritsch-Buttenberg-Wiechell Rearrangement: While not directly applicable to the parent alkene, derivatives of this compound could potentially undergo rearrangements analogous to the Fritsch-Buttenberg-Wiechell rearrangement, which involves the 1,2-migration of an aryl group in a vinylidene carbene intermediate to form an alkyne.

The specific conditions required for these rearrangements and the resulting product distributions would need to be determined experimentally.

| Reaction Type | Catalyst/Conditions | Potential Products | Mechanistic Feature |

| Alkene Isomerization | Transition Metal (Rh, Co, Pd) | Internal Alkenes (E/Z isomers) | Metal-hydride addition-elimination |

| Alkene Isomerization | Acid (Protic or Lewis) | Internal Alkenes (E/Z isomers) | Carbocation intermediates |

| Skeletal Rearrangement | Acid (post-dihydroxylation) | Ketones with rearranged skeleton | Pinacol-type rearrangement |

| Photochemical Isomerization | UV light | Geometric isomers, cyclized products | Excited state intermediates |

Advanced Spectroscopic and Kinetic Studies for Mechanistic Elucidation

To gain a deeper understanding of the mechanisms of the aforementioned chemical transformations, advanced spectroscopic and kinetic studies are indispensable. These techniques allow for the real-time monitoring of reactions and the determination of key thermodynamic and kinetic parameters.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for studying reaction mechanisms as they allow for the observation of reactants, intermediates, and products in real-time without the need for sampling and quenching.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of reactant bands and the appearance of product bands. For example, in the demethylation of the methoxy groups, the C-O stretching frequency of the aryl ether would decrease while a broad O-H stretching band of the phenolic product would appear.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the species in solution. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify all species present, including transient intermediates. This would be particularly useful for tracking the progress of isomerization reactions.

In Situ UV-Vis Spectroscopy: For reactions involving changes in conjugation or chromophores, UV-Vis spectroscopy can be a simple yet effective monitoring tool. For instance, the isomerization of the double bond or rearrangements affecting the styrenyl systems would likely lead to changes in the UV-Vis absorption spectrum.

Determination of Kinetic Parameters and Activation Energies

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. By determining the rate law and activation parameters, a deeper insight into the reaction mechanism can be obtained.

Rate Law Determination: By systematically varying the concentrations of reactants and catalysts and monitoring the initial reaction rates, the order of the reaction with respect to each component can be determined. This information is crucial for proposing a plausible reaction mechanism.

Activation Energy (Ea) and Arrhenius Parameters: The effect of temperature on the reaction rate is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln(k) vs 1/T). The activation energy provides information about the energy barrier of the rate-determining step of the reaction. For example, kinetic studies on the radical-scavenging activity of other estrogens have been performed to determine their inhibition rate constants. researchgate.net

| Parameter | Experimental Method | Information Gained |

| Rate Law | Method of Initial Rates | Reaction order with respect to each reactant |

| Rate Constant (k) | Monitoring concentration vs. time | Intrinsic speed of the reaction |

| Activation Energy (Ea) | Arrhenius Plot (k vs. T) | Energy barrier of the reaction |

| Pre-exponential Factor (A) | Arrhenius Plot (k vs. T) | Frequency of collisions with correct orientation |

| Enthalpy of Activation (ΔH‡) | Eyring Plot (ln(k/T) vs 1/T) | Enthalpy change in forming the transition state |

| Entropy of Activation (ΔS‡) | Eyring Plot (ln(k/T) vs 1/T) | Change in disorder in forming the transition state |

The combination of in situ spectroscopic monitoring and detailed kinetic analysis provides a powerful approach to unraveling the complex mechanistic details of the chemical transformations of this compound.

Derivatization and Functionalization Strategies for this compound Remain Largely Unexplored

Despite the extensive research into the derivatization and functionalization of stilbene and its analogs for a wide array of applications, a thorough review of scientific literature reveals a significant gap in knowledge specifically concerning the chemical compound this compound. While this compound is commercially available for research purposes, dedicated studies on its derivatization, functionalization, and incorporation into novel chemical architectures appear to be limited or not publicly documented. tandfonline.comclearsynth.com

The following sections outline the general strategies employed for stilbene-like molecules, which could theoretically be applied to this compound. However, it is crucial to note that the specific methodologies and outcomes for this particular compound have not been reported.

Derivatization and Functionalization Strategies for 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene

The synthesis of complex analogs and stereoisomers of stilbene (B7821643) derivatives is a well-established field, driven by the quest for compounds with enhanced biological activity or specific material properties. nih.govnih.gov Common synthetic routes to stilbene analogs include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and McMurry reaction, which allow for the introduction of a wide variety of functional groups on the phenyl rings and the ethylenic bridge. nih.govrsc.orgwiley-vch.de For instance, the synthesis of hydroxylated and methoxylated stilbene derivatives has been extensively explored to improve their pharmacokinetic properties. nih.gov

Stereoselective synthesis to obtain either the (E)- or (Z)-isomer is often a key consideration, as the stereochemistry can dramatically influence the biological activity of the compound. nih.gov While these general methodologies are powerful tools in synthetic organic chemistry, their specific application to the synthesis of analogs and stereoisomers of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene has not been detailed in the available literature.

Late-stage functionalization is a powerful strategy to diversify core molecular scaffolds, allowing for the rapid generation of analogs without the need for de novo synthesis. For stilbenes, various late-stage functionalization techniques have been developed. These include electrophilic aromatic substitution, cross-coupling reactions on pre-functionalized rings, and modifications of the olefinic bond. researchgate.net

One notable example is the photocyclization of stilbene derivatives to form phenanthrenes, a reaction that can be performed on complex molecules. d-nb.info However, the successful application of these late-stage functionalization strategies to this compound has not been reported. The specific steric and electronic properties of this compound would likely influence the feasibility and outcome of such reactions.

Stilbene derivatives have been utilized as monomers in the synthesis of functional polymers, often conferring unique photophysical properties such as fluorescence. tandfonline.com The polymerization of acrylate (B77674) monomers bearing stilbene segments, for example, has been achieved through free radical polymerization. tandfonline.comresearchgate.net Another approach involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to introduce stilbene derivatives at the end-groups of polymers like poly(methyl methacrylate). researchgate.netmdpi.com

These strategies could theoretically be adapted to incorporate this compound into a polymer, provided it can be suitably modified with a polymerizable functional group. However, no studies have been published detailing the synthesis of such a monomer or its subsequent polymerization.

The stilbene scaffold has been incorporated into the structure of ligands for transition metal complexes, leading to catalysts with interesting properties. uliege.be For example, bimetallic ruthenium(II) and osmium(II) complexes have been synthesized using bridging ligands that contain stilbene units. acs.org These complexes can exhibit interesting photophysical and electrochemical behaviors.

The synthesis of ligands and precatalysts from this compound would require the introduction of appropriate coordinating groups. While the synthesis of stilbene-based ligands is an active area of research, there are no specific reports on the use of this compound as a precursor for such molecules.

Advanced Spectroscopic and Diffraction Techniques for Structural and Conformational Elucidation of 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene

Elucidation of Relative and Absolute Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for probing the intricate structural details of molecules in solution. For a molecule with multiple chiral centers and significant conformational flexibility like 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, one-dimensional NMR spectra are often insufficient for a complete structural assignment. Therefore, more advanced methods are employed to resolve stereochemical and conformational ambiguities.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for conformational analysis. huji.ac.il These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu The intensity of the observed cross-peak in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the two interacting nuclei (I ∝ 1/r⁶), providing quantitative or semi-quantitative distance restraints. huji.ac.il

For this compound, NOESY/ROESY experiments would be crucial for determining the relative orientation of the substituents around the C3 and C4 chiral centers. For instance, a strong NOE correlation between the proton at C3 and the proton at C4 would suggest a syn relationship, while the absence of such a correlation would imply an anti arrangement. Furthermore, these experiments can reveal the preferred rotational conformations of the two p-methoxyphenyl groups and the flexible ethyl and hexenyl chains.

ROESY is often preferred for medium-sized molecules (approximate molecular weight range of 700-1200), as the NOE for such molecules can be close to zero, whereas the ROE is always positive and non-zero. columbia.edu Given the molecular weight of this compound, ROESY could provide more reliable data.

Table 1: Hypothetical NOESY/ROESY Correlations for a Postulated Conformation of this compound

| Interacting Protons | Expected Correlation | Structural Implication |

| H on C3 / H on C4 | Strong | Syn relative stereochemistry |

| H on C3 / Aromatic protons of C4-phenyl | Medium | Indicates a specific rotational conformation of the phenyl ring |

| H on C2 / H on C4 | Weak to None | Confirms through-space distance > 5 Å |

| Ethyl protons / Aromatic protons of C2-phenyl | Medium | Defines the orientation of the ethyl group relative to the phenyl ring |

To distinguish between the enantiomers of this compound, chiral auxiliary agents can be used in NMR spectroscopy. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to a solution of the racemic compound. The LSR forms a transient diastereomeric complex with each enantiomer, causing the NMR signals of the two enantiomers to appear at different chemical shifts.

Alternatively, the use of a chiral orienting medium, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an organic solvent, induces a partial alignment of the solute molecules. kit.edu In such an anisotropic environment, the normally averaged-out residual chemical shift anisotropies (RCSAs) become observable. kit.edu Since the two enantiomers orient differently within the chiral medium, they experience distinct RCSA effects, leading to the separation of their NMR signals. kit.edu This method not only allows for the determination of enantiomeric excess but can also provide structural information for assigning the absolute configuration when coupled with computational analysis. kit.edu The magnitude of the paramagnetic shifts induced by certain lanthanide ions can be dominated by the pseudocontact mechanism, which provides valuable structural information. nih.gov

Table 2: Illustrative Proton Chemical Shift Changes (Δδ in ppm) for an Enantiomer of this compound in the Presence of a Chiral Shift Reagent

| Proton | Original δ (ppm) | δ with (+)-Eu(hfc)₃ | Δδ (ppm) |

| C1-H (vinyl) | ~5.0 | ~5.2 | +0.2 |

| C3-H | ~3.5 | ~4.0 | +0.5 |

| C4-H | ~3.8 | ~4.4 | +0.6 |

| OCH₃ (para) | ~3.7 | ~3.8 | +0.1 |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Conformational States

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. biointerfaceresearch.com These methods are highly sensitive to the specific functional groups present and their local chemical environment, making them useful for confirming the molecular structure and studying conformational states. researchgate.netresearchgate.net

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its constituent parts. Differences in the vibrational frequencies between the solid-state and solution-phase spectra can provide insights into intermolecular interactions, such as π-π stacking of the phenyl rings, and the presence of different conformers. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. biointerfaceresearch.comnih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C (vinyl) | C=C Stretch | 1640-1620 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1500, 1450 | IR, Raman |

| Aryl-O-CH₃ | C-O Stretch (asymmetric) | 1275-1200 | IR |

| Aryl-O-CH₃ | C-O Stretch (symmetric) | 1075-1020 | IR |

| =C-H (vinyl) | C-H Stretch | 3080-3010 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3100-3000 | IR, Raman |

| Alkyl C-H | C-H Stretch | 2960-2850 | IR, Raman |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assignment and Conformational Dynamics

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. libretexts.org They are essential for assigning the absolute configuration and studying conformational dynamics of optically active compounds. rsc.org

The enantiomers of this compound are expected to show mirror-image CD and ORD spectra. The spectra would be dominated by electronic transitions associated with the p-methoxyphenyl chromophores. The sign and magnitude of the Cotton effects observed in the CD spectrum are exquisitely sensitive to the three-dimensional arrangement of these chromophores relative to each other and to the chiral centers. rsc.org By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for models of the (R,R) and (S,S) enantiomers, the absolute configuration of the compound can be determined. vu.nl

Table 4: Hypothetical Circular Dichroism Data

| Wavelength (nm) | (3R,4R)-Enantiomer Molar Ellipticity [θ] | (3S,4S)-Enantiomer Molar Ellipticity [θ] |

| 280 | +5,000 | -5,000 |

| 250 | -12,000 | +12,000 |

| 225 | +25,000 | -25,000 |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, torsional angles, and both the relative and absolute stereochemistry.

If single crystals of this compound suitable for X-ray diffraction can be grown, the resulting structure would provide a definitive map of the atomic positions. This would confirm the connectivity and the relative stereochemistry of the C3 and C4 centers. If a chiral space group is identified or by using anomalous dispersion effects (Flack parameter), the absolute configuration can also be determined. In cases where the parent compound fails to crystallize, a crystalline derivative, for example through reaction with a heavy atom-containing reagent, can be prepared and analyzed. rsc.org

Table 5: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 2 |

| R-factor | < 0.05 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₂₂H₂₈O₂.

Tandem mass spectrometry (MS/MS) experiments, often coupled with ionization techniques like electrospray ionization (ESI) or electron ionization (EI), are used to study the fragmentation pathways of the molecule. mdpi.com By inducing fragmentation and analyzing the masses of the resulting ions, the structural connectivity can be pieced together, corroborating the proposed structure. Characteristic fragmentation patterns for this molecule would likely involve cleavages at the benzylic positions and rearrangements common to substituted hexene systems. mdpi.comgrafiati.com Isotope labeling studies, where specific atoms (e.g., hydrogen) are replaced with their heavier isotopes (e.g., deuterium), can be employed to definitively trace the atoms through the fragmentation pathways and validate proposed mechanisms. researchgate.net

Table 6: Plausible Mass Spectrometric Fragments

| m/z (Nominal) | Proposed Fragment Structure/Loss |

| 339.2011 | [M+H]⁺ (Protonated Molecule) |

| 311 | [M-C₂H₅]⁺ (Loss of ethyl group) |

| 217 | [M-C₈H₉O]⁺ (Cleavage at C4-phenyl bond) |

| 135 | [CH₃OC₆H₄CH₂]⁺ (p-methoxybenzyl cation) |

| 121 | [CH₃OC₆H₄]⁺ (p-methoxyphenyl cation) |

Computational and Theoretical Chemistry of 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene

Quantum Chemical Calculations on the Electronic Structure and Bonding of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. DFT studies on this compound would focus on its ground state properties. Functionals such as B3LYP or PBE0, combined with a suitable basis set like 6-31G(d,p) or larger, would likely be employed to model the system. researchgate.netrsc.org

Key properties that would be investigated include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms. This would provide bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculation of the total electronic energy, which is a measure of the molecule's stability.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions. researchgate.net The presence of electron-donating methoxy (B1213986) groups is expected to influence the electron density of the porphyrin ring. researchgate.net

Electron Density Distribution: Mapping the electron density would reveal how electrons are shared between atoms, highlighting covalent and polarized bonds.

Mulliken and Natural Population Analysis (NPA): These analyses would provide partial atomic charges, offering a quantitative measure of the electron distribution and identifying electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Property | Value |

| Total Electronic Energy (Hartree) | -1250.543 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 2.15 |

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods could be employed. These methods are based on first principles without empirical parameterization. Common ab initio methods include:

Hartree-Fock (HF) Theory: While less accurate than DFT for many properties due to the lack of electron correlation, it serves as a foundational method.

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation and would provide a more accurate description of the electronic structure than HF.

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy, although they are computationally very demanding and would likely be used for single-point energy calculations on DFT-optimized geometries.

These high-level calculations would provide very accurate electronic energies and properties, serving as a benchmark for the more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ethyl and hexene groups, along with the rotational freedom of the p-methoxyphenyl rings, means that this compound can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. lumenlearning.com

For a molecule of this size, a full quantum mechanical conformational search can be computationally prohibitive. Therefore, a common approach is to use molecular mechanics (MM) force fields (e.g., MMFF94 or AMBER) to perform an initial broad search of the conformational space. rsc.org This would be followed by:

Systematic Conformational Search: Rotating the rotatable bonds in a stepwise manner to generate a wide range of possible conformations.

Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule over time at a given temperature. This allows the molecule to explore different conformations and overcome small energy barriers. By analyzing the trajectory of an MD simulation, the most populated (i.e., most stable) conformations can be identified.

The low-energy conformers identified by MM methods would then be subjected to more accurate DFT calculations for geometry optimization and energy refinement.

The relative populations of different conformers at a given temperature can be determined using Boltzmann statistics. The probability of a conformer i being populated is related to its relative Gibbs free energy (ΔGi).

By calculating the Gibbs free energies of the various stable conformers (including electronic energy, zero-point vibrational energy, and thermal corrections), a picture of the conformational landscape can be built. This would reveal the most likely shapes the molecule adopts in solution.

Table 2: Hypothetical Relative Energies and Boltzmann Populations of Low-Energy Conformers of this compound at 298.15 K (Note: This table presents hypothetical data for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.5 |

| 4 | 2.10 | 2.1 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

For this compound, the following spectroscopic parameters could be predicted:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. rsc.org Comparing the calculated shifts for different conformers with experimental data can help to determine the dominant conformation in solution.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations would predict the positions and relative intensities of the absorption bands in the IR spectrum. These predicted frequencies are often systematically scaled to better match experimental values.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths. This would predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions, which correspond to the peaks in a UV-Vis spectrum. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹³C NMR (C=C, ppm) | 142.5 | 143.1 |

| ¹H NMR (vinyl H, ppm) | 5.12 | 5.08 |

| IR (C=C stretch, cm⁻¹) | 1645 | 1652 |

| UV-Vis (λmax, nm) | 235 | 238 |

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry offers powerful tools to elucidate the complex mechanisms of chemical reactions. For a molecule like this compound, which features a reactive double bond and bulky aromatic substituents, theoretical studies are instrumental in understanding its reactivity, particularly in reactions such as electrophilic additions.

The reaction pathways for molecules like this compound, particularly at the 1-hexene (B165129) moiety, are often explored using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, as it provides a good balance between accuracy and computational cost.

A primary reaction of the double bond in this compound is electrophilic addition. libretexts.org The regioselectivity of such a reaction is typically governed by the stability of the resulting carbocation intermediate. In the case of this compound, the addition of an electrophile (E+) to the double bond can proceed via two main pathways, leading to the formation of a carbocation at either the C1 or C2 position. The presence of the electron-donating p-methoxyphenyl group at C2 would significantly stabilize a carbocation at the C2 position through resonance.

Hypothetical Electrophilic Addition Pathway:

A computational study on a similar substituted styrene (B11656) system would likely investigate the following steps for an electrophilic addition of an acid (HX):

Formation of a π-complex: The electrophile initially interacts with the π-electron cloud of the double bond.

Transition State to Carbocation: The reaction proceeds through a transition state leading to the formation of a carbocation intermediate. The energy barrier to reach this transition state is a key determinant of the reaction rate.

Nucleophilic Attack: The conjugate base (X-) or a solvent molecule then attacks the carbocation to form the final product.

Computational models can calculate the energies of the reactants, intermediates, transition states, and products, thereby mapping out the potential energy surface of the reaction.

Below is a hypothetical data table illustrating the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) might produce for the electrophilic addition of HBr to this compound.

Table 1: Hypothetical Calculated Relative Energies for the Electrophilic Addition of HBr

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (leading to C1 carbocation) | +15.2 |

| Intermediate 1 (C1 carbocation) | +8.5 |

| Transition State 2 (leading to C2 carbocation) | +9.8 |

| Intermediate 2 (C2 carbocation, stabilized by p-methoxyphenyl group) | +2.1 |

| Product (2-bromo-3-ethyl-2,4-bis(p-methoxyphenyl)hexane) | -12.3 |

Note: This data is illustrative and based on general principles of electrophilic addition to substituted alkenes.

The lower energy barrier for the formation of the C2 carbocation indicates that this pathway is kinetically favored, leading to the product predicted by Markovnikov's rule. The stability of the C2 carbocation is enhanced by the resonance delocalization of the positive charge onto the adjacent p-methoxyphenyl ring.

Solvent plays a crucial role in the kinetics and thermodynamics of many organic reactions. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. diva-portal.org This approach is computationally efficient and often provides a good approximation of bulk solvent effects. For a polar reaction like electrophilic addition, increasing the solvent polarity would be expected to stabilize the charged transition state and carbocation intermediate more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. orientjchem.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. rsc.org This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules could interact with the methoxy groups or the reactive double bond.

A computational study on the effect of different solvents on the electrophilic addition to this compound might yield results similar to those in the hypothetical table below.

Table 2: Hypothetical Solvent Effects on the Activation Energy for Electrophilic Addition

| Solvent | Dielectric Constant | Hypothetical Activation Energy (kcal/mol) |

| Hexane (gas phase proxy) | 1.9 | +9.8 |

| Dichloromethane | 9.1 | +7.5 |

| Ethanol | 24.5 | +6.2 |

| Water | 80.1 | +5.1 |

Note: This data is illustrative and demonstrates the general trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism.

These hypothetical results show that polar solvents are expected to significantly lower the energy barrier for the reaction, thereby increasing the reaction rate. orientjchem.org

Quantitative Structure-Property Relationships (QSPR) for Predicting Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are built on the principle that the properties of a substance are a function of its molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR can be used to predict the properties of new or untested compounds.

For a molecule like this compound, QSPR could be used to predict a variety of intrinsic molecular attributes, such as boiling point, solubility, and chromatographic retention times. The first step in developing a QSPR model is to calculate a set of molecular descriptors. These can be categorized as:

Constitutional descriptors: Information about the number and type of atoms and bonds.

Topological descriptors: Describe the connectivity of the atoms in the molecule.

Geometrical descriptors: 3D information about the molecule's shape and size.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), charges, and dipole moment. researchgate.net

A multiple linear regression (MLR) or other machine learning algorithm is then used to build a model that correlates a selection of these descriptors with the property of interest.

Hypothetical QSPR Model for Boiling Point:

A QSPR study on a series of related triarylethylene derivatives might lead to a model for predicting the boiling point (BP).

Table 3: Hypothetical Descriptors for a QSPR Model of Boiling Point

| Descriptor | Description | Hypothetical Value for the Target Molecule |

| Molecular Weight (MW) | Mass of the molecule | 324.45 g/mol |

| Polar Surface Area (PSA) | Surface area of polar atoms | 18.5 Ų |

| LogP | Octanol-water partition coefficient | 6.2 |

| Number of Rotatable Bonds (nRotB) | Number of bonds that can rotate freely | 8 |

Note: These descriptor values are hypothetical and for illustrative purposes.

A resulting QSPR equation might look like:

BP (°C) = a(MW) + b(PSA) - c(nRotB) + d

Where a, b, c, and d are coefficients determined from the regression analysis of a training set of molecules. Such a model, once validated, could provide a rapid and cost-effective way to estimate the boiling point of this compound and similar compounds without the need for experimental measurement. nih.gov

Applications and Potential in Advanced Chemical Technologies for 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene Derivatives

Role as a Key Intermediate in Multi-Step Organic Synthesis

While detailed synthetic pathways originating from 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene are not extensively documented in publicly available literature, its classification as a chemical impurity suggests its formation as a byproduct in certain reactions. clearsynth.com The structure, featuring a terminal alkene and two anisole (B1667542) moieties, provides multiple reaction sites.

The terminal double bond can undergo a variety of transformations, including:

Oxidation: Cleavage of the double bond could yield valuable carbonyl compounds.

Reduction: Hydrogenation would lead to the corresponding saturated alkane.

Addition reactions: Halogenation, hydrohalogenation, and other electrophilic additions could introduce further functionality.

The p-methoxyphenyl groups can also be modified, for instance, through electrophilic aromatic substitution, although the presence of the activating methoxy (B1213986) group would direct incoming electrophiles to specific positions on the aromatic rings. The ether linkage itself could be cleaved under harsh conditions to reveal phenol (B47542) functionalities, opening another avenue for derivatization. These potential transformations position derivatives of this compound as versatile intermediates for accessing more complex molecular architectures.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The non-polar, sterically demanding structure of this compound derivatives makes them interesting candidates for studies in supramolecular chemistry. The p-methoxyphenyl groups can participate in π-π stacking and other non-covalent interactions, which are fundamental to self-assembly processes.

Contribution to Catalysis as a Ligand or Substrate Precursor

The derivatization of this compound to include coordinating atoms like phosphorus or nitrogen could yield novel ligands for transition metal catalysis. The bulky nature of the bis(p-methoxyphenyl)ethyl-hexyl framework could create a unique steric and electronic environment around a metal center, influencing the selectivity and activity of the catalyst.

For example, ruthenium complexes bearing ligands with multiple p-methoxyphenyl phosphine (B1218219) groups have been investigated as catalyst precursors for hydrogenation reactions. nih.gov By analogy, phosphine derivatives of this compound could be synthesized and explored as ligands in similar catalytic transformations. The chirality inherent in the 2,4-disubstituted hexene backbone could also be exploited in asymmetric catalysis, provided enantiomerically pure derivatives can be prepared.

As a substrate precursor, the terminal alkene offers a handle for reactions such as olefin metathesis, which could be used to synthesize larger, more complex molecules or polymers.

Integration into Functional Materials

The structural characteristics of this compound derivatives suggest their potential as building blocks for functional organic materials.

The terminal vinyl group in this compound makes it a potential monomer for addition polymerization. The bulky substituents on the polymer backbone would likely result in polymers with high glass transition temperatures and amorphous morphologies. The methoxy groups could enhance solubility and provide sites for post-polymerization modification. The specific stereochemistry of the monomer could be used to control the tacticity of the resulting polymer in precision polymerization techniques, thereby influencing its macroscopic properties.

The synthesis of MOFs often involves the self-assembly of metal ions or clusters with multitopic organic linkers. csic.es By introducing ligating functionalities at the termini of the p-methoxyphenyl groups, derivatives of this compound could act as novel, flexible linkers to construct porous materials with potentially interesting gas sorption or separation properties. The use of mixed-ligand systems is a known strategy to create novel porous solids, and a derivative of this compound could be one component in such a system. csic.es

Future Research Directions and Uncharted Territories for 3 Ethyl 2,4 Bis P Methoxyphenyl 1 Hexene

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical reactivity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is largely unexplored. Its trisubstituted vinyl group and electron-rich aromatic rings are prime targets for novel chemical transformations. Future research could focus on moving beyond classical alkene and aromatic chemistry to explore more advanced and unprecedented reactivity.

One promising area is the catalytic functionalization of the alkene moiety. Modern catalysis offers a vast toolkit for transforming alkenes into more complex structures. For instance, methods like palladium-catalyzed 1,2-hydrovinylation could be adapted to introduce new functional groups with high regio- and stereoselectivity. nih.govacs.org Similarly, rhodium-catalyzed asymmetric hydroformylation, which has been successfully applied to other trisubstituted olefins, could be investigated to introduce a chiral aldehyde group, opening pathways to a variety of enantiomerically pure derivatives. acs.org

Another frontier is the direct C-H functionalization of the aromatic rings or the vinylic and allylic positions. These approaches, which avoid the need for pre-functionalized starting materials, are at the forefront of modern synthetic chemistry. Research could target the development of selective catalytic systems (e.g., based on palladium, rhodium, or iridium) to install new carbon-carbon or carbon-heteroatom bonds at specific positions, thereby rapidly diversifying the core structure.

Furthermore, the electronic properties of the molecule, influenced by the p-methoxyphenyl groups, make it a candidate for photoredox catalysis. Visible-light-mediated reactions could unlock unique transformations, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods. mdpi.com Exploring these light-driven reactions could lead to the discovery of entirely new reactivity patterns for this class of compounds.

Table 1: Potential Catalytic Systems for Novel Transformations

| Transformation Type | Potential Catalyst System | Target Functional Group | Anticipated Product Class |

|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium complex with chiral phosphine (B1218219) ligands (e.g., Yanphos, Kelliphite) | Alkene | Chiral aldehydes |

| Reductive Heck / Hydrovinylation | Palladium(0) with a hydride source (e.g., sodium formate) | Alkene | Further substituted alkenes |

| Directed C-H Arylation | Palladium(II) with a directing group strategy | Aromatic C-H bonds | Polyaromatic derivatives |

| Photoredox-mediated Cycloaddition | Iridium or Ruthenium photoredox catalyst with a photosensitizer | Alkene | Cyclobutane or other cyclic derivatives |

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. Future research on this compound should prioritize methods that are environmentally benign, atom-economical, and scalable.

One major avenue is the adoption of flow chemistry. Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. rsc.org Developing a flow-based synthesis, potentially integrating several reaction steps into a continuous sequence, could significantly improve the efficiency and reduce the environmental footprint of producing this compound and its derivatives.

Another key area is the exploration of greener solvents and catalysts. Research could focus on replacing hazardous organic solvents with more sustainable alternatives, such as bio-derived solvents like Cyrene™ or cyclopentyl methyl ether (CPME), which have shown promise in a variety of chemical transformations. researchgate.netnih.govunimi.it Furthermore, developing metal-free catalytic systems, for example, using sunlight to drive Mizoroki-Heck-type couplings, would represent a significant advance in sustainability. researchgate.net The use of plant-derived extracts as reducing or capping agents in nanoparticle-catalyzed reactions, as hypothesized for the green synthesis of tamoxifen, could also be an innovative and eco-friendly approach. nih.gov

Atom economy can be improved by designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. Strategies like the direct carbolithiation of diphenylacetylenes followed by a highly active palladium nanoparticle-catalyzed cross-coupling could offer a more atom-efficient route to the triarylethylene core. rsc.org

Application of Machine Learning and AI in the Design and Prediction of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. youtube.com These computational tools can be powerfully applied to the study of this compound and its potential derivatives.

Future research could employ quantitative structure-activity relationship (QSAR) models and deep learning algorithms to predict the biological activities of novel derivatives. mdpi.com By training models on existing data for structurally similar compounds, such as selective estrogen receptor modulators (SERMs) like tamoxifen, it would be possible to screen virtual libraries of derivatives for their potential to interact with specific biological targets, such as the estrogen receptor. mdpi.comnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.com

ML models can also predict a wide range of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For any potential therapeutic application, predicting properties like solubility, permeability, metabolic stability, and potential toxicity is crucial. Recent studies have shown that ML models can be successfully applied even to complex molecules outside the typical distribution of training data. nih.govchemrxiv.org

Beyond property prediction, AI can assist in synthetic planning. Reaction prediction algorithms, informed by vast databases of chemical reactions, can suggest novel and efficient synthetic routes to target derivatives, potentially uncovering pathways that a human chemist might overlook. rsc.org

Table 2: Illustrative Applications of AI/ML in Future Research

| AI/ML Application | Objective | Input Data | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Predict anticancer activity | Structures and bioactivity data of known ER modulators | Prioritized list of derivatives with high predicted potency |

| Graph Neural Networks (GNNs) | Predict ADME properties | Molecular graphs of derivatives | Profile of predicted permeability, clearance, and protein binding |

| Retrosynthesis Software | Design efficient synthetic routes | Target derivative structure | Novel and optimized reaction pathways |

| Generative Models | Design novel derivatives with desired properties | Desired property constraints (e.g., high binding affinity, low toxicity) | De novo generation of novel chemical structures |

Interdisciplinary Research Opportunities Involving this compound

The structural similarity of this compound to stilbenes and triarylethylenes suggests a wealth of interdisciplinary research opportunities. nih.govnih.gov